DCIA - 76877-34-4

DCIA

Catalog Number: EVT-401298
CAS Number: 76877-34-4
Molecular Formula: C22H23IN2O3
Molecular Weight: 490.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-(4-(7-Diethylamino 4-methylcoumarin-3-yl)phenyl)iodoacetamide (DCIA) is a coumarin derivative utilized as a fluorescent labeling reagent in High-Performance Liquid Chromatography (HPLC) for sensitive detection of pyrimidine compounds. []

DnaB

    Compound Description: DnaB is a replicative helicase found in bacteria. It plays a crucial role in DNA replication by unwinding the double-stranded DNA helix at the replication fork, allowing for the synthesis of new DNA strands. DnaB typically functions as a hexamer, forming a ring-shaped structure that encircles the DNA strand. [, , , ]

    Relevance: DnaB is directly loaded onto DNA by DciA. [, , , ] The interaction between DciA and DnaB is essential for the initiation of bacterial DNA replication. Studies have shown that DciA binding induces conformational changes in DnaB, enabling it to bind to single-stranded DNA and initiate replication. [] The conserved LH-DH module of DnaB serves as the binding site for both DciA and other helicase loaders, such as DnaC. []

DnaC

    Compound Description: DnaC is a helicase loader protein found in bacteria, primarily those that have acquired it through phage integration events. [, , ] DnaC functions by facilitating the loading of the replicative helicase DnaB onto the DNA at the origin of replication. It does this by interacting with both DnaB and the DNA, promoting the formation of a stable complex that can initiate replication. []

    Relevance: Although structurally unrelated to DciA, DnaC shares a similar function in loading DnaB onto DNA. [, ] Remarkably, DciA and DnaC can be functionally interchanged in vitro, highlighting their shared role in DnaB loading despite their distinct evolutionary origins and structures. [] This suggests a common mechanism of action for both proteins in facilitating bacterial DNA replication.

DnaI

    Compound Description: DnaI is another bacterial helicase loader protein often mentioned in conjunction with DnaC. [, ] Like DnaC, DnaI is also thought to be of phage origin and has been incorporated into some bacterial genomes. DnaI assists in the loading of the DnaB helicase onto DNA, playing a crucial role in the initiation of DNA replication.

    Relevance: DnaI, along with DnaC, represents a separate lineage of helicase loaders distinct from DciA. [, ] Most bacteria do not possess DnaC or DnaI and instead rely on DciA for DnaB loading. This suggests that DciA represents a more ancestral and widespread mechanism for helicase loading in bacteria, while DnaC/I systems likely arose through lateral gene transfer events.

Source and Classification

DciA is primarily studied within the context of several bacterial species, including Pseudomonas aeruginosa and Caulobacter crescentus. It is classified under the family of helicase loaders and is characterized by its ability to interact specifically with helicases such as DnaB. The presence of DciA is noted in 23 out of 26 bacterial phyla, suggesting a widespread evolutionary significance in bacterial DNA replication processes .

Synthesis Analysis

The synthesis of DciA typically involves recombinant DNA technology. The gene encoding DciA can be cloned into expression vectors, allowing for overexpression in suitable host organisms like Escherichia coli. Following expression, DciA is usually purified through affinity chromatography techniques that exploit specific tags added during cloning.

Technical Parameters

  • Expression Host: Commonly E. coli.
  • Purification Method: Affinity chromatography (e.g., His-tag or GST-tag).
  • Yield: Varies based on expression conditions but can reach milligram quantities per liter of culture.
Molecular Structure Analysis

DciA exhibits a complex three-dimensional structure essential for its function as a helicase loader. Although the crystal structure has not been fully resolved, studies suggest that it contains a conserved DANL domain, which shows structural homology to other important proteins involved in DNA replication.

Relevant Data

  • Domain Structure: The DANL domain is critical for binding to helicases.
  • Conserved Residues: Specific leucine residues at the C-terminus are vital for interaction with DnaB helicase .
Chemical Reactions Analysis

DciA participates in several key chemical reactions during DNA replication:

  1. Helicase Loading: DciA facilitates the loading of DnaB onto single-stranded DNA.
  2. DNA Binding: It interacts with both single-stranded and double-stranded DNA, stabilizing these structures during replication.

Technical Details

  • Binding Affinity: DciA demonstrates high affinity for single-stranded DNA, which is crucial for its role in initiating replication.
  • Conformational Changes: Binding to DnaB induces conformational changes necessary for helicase activation .
Mechanism of Action

The mechanism by which DciA operates involves several steps:

  1. Binding to Single-Stranded DNA: DciA recognizes and binds to single-stranded regions of DNA.
  2. Recruitment of DnaB: The interaction between DciA and DnaB promotes the loading of the helicase onto the DNA strand.
  3. Facilitation of Replication Fork Progression: Once loaded, DnaB can translocate along the DNA, unwinding it for replication.

Relevant Analyses

  • Functional Studies: Experiments have shown that depletion of DciA results in halted replication initiation, emphasizing its essential role .
  • Biochemical Characterization: Studies using synchronized cell populations reveal that cells lacking DciA exhibit severe delays in fork progression .
Physical and Chemical Properties Analysis

DciA has distinct physical and chemical properties that facilitate its function:

  • Molecular Weight: Approximately 40 kDa.
  • Solubility: Generally soluble in buffers commonly used for protein purification (e.g., phosphate-buffered saline).
  • Thermal Stability: Shows stability up to 77.5 °C under specific conditions, indicating robustness suitable for various experimental applications .
Applications

DciA has several scientific applications:

  1. Biotechnology: Used as a model system to study helicase loading mechanisms.
  2. Genetic Engineering: Its properties can be exploited in designing new methods for manipulating bacterial genomes.
  3. Drug Development: Understanding its function may lead to novel antibacterial strategies targeting replication processes.
Introduction to DCIA in Biological Systems

DCIA as a Fundamental Component of Bacterial DNA Replication

In bacterial DNA replication, initiation proceeds through tightly regulated steps: DnaA-mediated origin unwinding, helicase loading, and replisome assembly. DciA executes the helicase loading function in bacteria lacking dnaC/dnaI genes. Structural and biochemical studies reveal that DciA interacts directly with the replicative helicase DnaB through a C-terminal helical hairpin motif that engages the N-terminal LH/DH (Left-Handed/Right-Handed) module of DnaB hexamers. This interaction is functionally analogous to the N-terminal helical domains of DnaC/DnaI, despite lacking sequence homology [ [7] [9]].

DciA's mechanism exhibits three distinctive features compared to DnaC/I:

  • ATPase Independence: Unlike AAA+ ATPase loaders, DciA lacks hydrolytic activity and does not require nucleotide cofactors for helicase interaction [ [6]].
  • DNA Binding Versatility: DciA binds diverse DNA substrates (ssDNA, dsDNA, forked DNA) through its N-terminal KH-like domain. Biochemical analyses demonstrate dissociation constants (Kd) in the micromolar range (1-10 µM) without sequence specificity [ [7]].
  • Helicase Activation Pathway: Experimental evidence suggests DciA does not crack open the DnaB hexameric ring. Instead, it may act as a molecular chaperone by stabilizing transitional DNA structures or facilitating helicase threading [ [7] [9]].

Table 1: Comparative Analysis of Bacterial Helicase Loaders

PropertyDciADnaC/I
Domain ArchitectureKH-like + C-terminal helical hairpinN-terminal helicase binder + AAA+ ATPase
ATP RequirementNoYes
DNA Binding SpecificityssDNA, dsDNA, forked DNAPrimarily ssDNA
Phylogenetic Prevalence23/26 bacterial phyla5/26 bacterial phyla
Evolutionary OriginAncient chromosomalPhage domestication

Electron microscopy studies of Vibrio cholerae DciA (VcDciA) demonstrate its ability to condense DNA substrates through atypical binding modes. When incubated with gapped plasmid DNA (pUC19-ss600), VcDciA coats single-stranded regions and invades adjacent double-stranded regions, causing significant DNA shortening (450 nm vs. 688 nm in controls). This suggests DciA may intercalate between DNA strands to stabilize replication forks during helicase loading [ [7]].

Evolutionary Significance of DCIA Across Bacterial Phyla

Phylogenomic analyses reveal DciA as the ancestral bacterial helicase operator, present in 23 out of 26 bacterial phyla including Actinobacteria, Bacteroidetes, and Proteobacteria. The sporadic distribution of DnaC/I loaders results from at least seven independent domestication events of phage-derived AAA+ ATPase genes, which systematically replaced dciA in specific lineages [ [6]]. This pattern of gene displacement follows three evolutionary principles:

  • Mutual Exclusivity: Bacterial genomes never contain both dciA and dnaC/dnaI genes, indicating functional redundancy [ [6]].
  • Operon Conservation: In 15 bacterial phyla, dciA resides within the conserved replication operon (dnaA-dnaN-recF-gyrB-gyrA), positioned between recF and gyrB. This genomic stability contrasts with the mobile genetic element association of acquired dnaC/I genes [ [6]].
  • Lineage-Specific Adaptations: DciA proteins exhibit phylum-specific domain architectures. Actinobacterial DciA contains C-terminal zinc fingers, while Cyanobacterial variants feature extended N-terminal regions. These modifications reflect functional specialization within bacterial lineages [ [7] [10]].

Table 2: Evolutionary Distribution of Helicase Loaders in Bacterial Phyla

Bacterial PhylumDciA PresenceDnaC/I PresenceGenomic Context of dciA
FirmicutesPartial*Yes (Bacilli)Scattered
ActinobacteriaYesNodnaA-dnaN-recF-dciA-gyrB-gyrA
ProteobacteriaYesPartial†secA-dciA-lpxC (Gamma/Beta)
BacteroidetesYesNodnaA-dnaN-recF-dciA-gyrB-gyrA
ChlamydiaeYesNodnaA-dnaN-recF-dciA-gyrB-gyrA
SpirochaetesYesNodnaA-dnaN-recF-dciA-gyrB-gyrA

Lost in Bacilli due to *dnaI acquisition; †Acquired in Enterobacteriales [ [2] [6]]

The evolutionary trajectory of helicase loaders demonstrates convergent functionality: While DnaC/I proteins originated from phage genes (e.g., E. coli DnaC from Rac prophage), they functionally supplanted DciA in specific clades. Remarkably, biochemical studies confirm functional interchangeability – Pseudomonas aeruginosa DciA successfully loads E. coli DnaB, and Vibrio cholerae DciA operates with Bacillus subtilis DnaC helicase [ [9]]. This underscores the conserved functional core of helicase loading despite divergent evolutionary origins.

Research Gaps in Helicase Operation Mechanisms

Despite significant advances, DciA's molecular mechanism presents unresolved questions that represent frontiers in replication research:

Structural Dynamics During Loading: High-resolution structures of DciA-DnaB-DNA complexes remain elusive. Current models suggest DciA binds the exterior of the DnaB hexamer without ring opening [ [9]], raising the question: How does DnaB transition to an ssDNA-encircling conformation? Mutational studies indicate that DciA's α-helix 1 mediates DNA interactions, with alanine substitutions (e.g., R36A, K40A) reducing DNA binding affinity by 50-70% and impairing helicase loading [ [7]]. Advanced techniques like cryo-electron tomography are needed to capture transient loading intermediates.

DNA Chaperone Hypothesis: Evidence suggests DciA may stabilize replication fork architecture. Transmission electron microscopy reveals DciA induces dsDNA condensation and occupies ssDNA-dsDNA junctions in forked substrates [ [7]]. This supports a model where DciA prepares replication origins for helicase loading by modulating DNA topology, potentially through localized melting or bending. However, the precise biochemical basis for these DNA remodeling activities requires further quantification.

Post-Translational Regulation: Unlike DnaC's ATPase cycle, which regulates loader dissociation, DciA's release mechanism remains enigmatic. Potential regulatory pathways include:

  • Phosphorylation by bacterial kinases
  • Competitive displacement by primase (DnaG)
  • Liquid-Liquid Phase Separation (LLPS): Recent preliminary data suggest DciA undergoes LLPS with ssDNA, forming biomolecular condensates that might regulate helicase loading efficiency [ [8]]. This emerging area demands rigorous biophysical validation.

Phyletic Functional Variation: Domain architecture studies classify DciA proteins into four groups based on N/C-terminal extensions [ [10]]. Whether these structural variations confer phylum-specific loading mechanisms is unknown. For instance, Actinobacterial DciA's zinc finger domain could mediate protein-protein interactions absent in Vibrio's minimal KH-domain variant. Comparative biochemistry across phyla is needed to elucidate functional adaptations.

Therapeutic Targeting Potential: Given DciA's essentiality in pathogens like Mycobacterium tuberculosis and Pseudomonas aeruginosa, its unique mechanism presents antibiotic targets. However, no high-throughput screens for DciA inhibitors exist. Development of biochemical assays monitoring DciA-DnaB-DNA complex formation could enable drug discovery against multidrug-resistant bacteria [ [6]].

Table 3: Key Unresolved Questions in DciA Research

Research GapCurrent EvidenceProposed Approaches
Mechanism of helicase ring openingDciA binds DnaB without ring cracking [ [9]]Time-resolved cryo-EM, single-molecule FRET
DNA remodeling capabilityDNA condensation observed via TEM [ [7]]Magnetic tweezers, atomic force microscopy
Loader release mechanismUnknown; no ATPase activityYeast two-hybrid screens, phosphoproteomics
Phase separation behaviorPreliminary LLPS observations [ [8]]Fluorescence recovery after photobleaching
Phyletic functional diversityDomain architecture classification [ [10]]Cross-phylum chimeric protein studies

Properties

CAS Number

76877-34-4

Product Name

DCIA

IUPAC Name

N-[4-[7-(diethylamino)-4-methyl-2-oxochromen-3-yl]phenyl]-2-iodoacetamide

Molecular Formula

C22H23IN2O3

Molecular Weight

490.3 g/mol

InChI

InChI=1S/C22H23IN2O3/c1-4-25(5-2)17-10-11-18-14(3)21(22(27)28-19(18)12-17)15-6-8-16(9-7-15)24-20(26)13-23/h6-12H,4-5,13H2,1-3H3,(H,24,26)

InChI Key

WIXAQXKQLNRFDF-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC=C(C=C3)NC(=O)CI)C

Synonyms

7-(diethylamino)-3-(4-((iodoacetyl)amino)phenyl)-4-methylcoumarin
DEMCPI
N-(4-(7-diethylamino 4-methylcoumarin-3-yl)phenyl)iodoacetamide

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC=C(C=C3)NC(=O)CI)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.